Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that combines the structural features of pyridine, benzimidazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole under reflux conditions in pyridine . This reaction forms the pyrimidobenzimidazole scaffold, which is then further functionalized to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and etonitazene share structural similarities and exhibit various biological activities.
Benzimidazole Derivatives: These include drugs like omeprazole and pantoprazole, which are used for their antiulcer properties.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil are well-known for their anticancer activity.
Uniqueness
Ethyl 2-oxo-4-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of pyridine, benzimidazole, and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 2-oxo-4-pyridin-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(12-8-5-6-10-19-12)22-13-9-4-3-7-11(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23) |
InChI Key |
FPAVNWZWPNSZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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